CID 12482036
Overview
Description
CID 12482036 is a chemical compound that combines the chiral borane, (+)-isopinocampheylborane, with N,N,N’,N’-tetramethylethylenediamine (TMEDA). This complex is known for its utility in various organic synthesis reactions, particularly in asymmetric synthesis due to its chiral nature.
Preparation Methods
The synthesis of (+)-isopinocampheylborane TMEDA complex typically involves the reaction of (+)-isopinocampheylborane with TMEDA under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
CID 12482036 undergoes various types of chemical reactions, including:
Oxidation: The complex can be oxidized to form boronic acids or borates.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The borane moiety can participate in substitution reactions, particularly with electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. Major products formed from these reactions include boronic acids, borates, and substituted boranes.
Scientific Research Applications
CID 12482036 has a wide range of applications in scientific research:
Chemistry: It is used in asymmetric synthesis to produce chiral molecules, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The complex can be used to modify biomolecules, aiding in the study of biological processes.
Industry: The compound is used in the production of fine chemicals and materials with specific chiral properties.
Mechanism of Action
The mechanism of action of (+)-isopinocampheylborane TMEDA complex involves the interaction of the borane moiety with various substrates. The chiral nature of the borane allows for selective reactions with enantiomers, making it useful in asymmetric synthesis. The TMEDA ligand stabilizes the borane and enhances its reactivity by coordinating with the boron atom.
Comparison with Similar Compounds
Similar compounds to (+)-isopinocampheylborane TMEDA complex include other chiral borane complexes such as:
- (+)-Diisopinocampheylborane
- (-)-Isopinocampheylborane
- (+)-B-Chlorodiisopinocampheylborane Compared to these compounds, (+)-isopinocampheylborane TMEDA complex offers unique advantages in terms of stability and reactivity due to the presence of the TMEDA ligand. This makes it particularly useful in reactions requiring high selectivity and efficiency.
Properties
InChI |
InChI=1S/2C10H17B.C6H16N2/c2*1-6-8-4-7(5-9(6)11)10(8,2)3;1-7(2)5-6-8(3)4/h2*6-9H,4-5H2,1-3H3;5-6H2,1-4H3/t2*6-,7+,8-,9-;/m11./s1 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPGSNPACSKQKJ-AUDPXGPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]C1CC2CC(C1C)C2(C)C.[B]C1CC2CC(C1C)C2(C)C.CN(C)CCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B][C@@H]1C[C@@H]2C[C@H]([C@H]1C)C2(C)C.[B][C@@H]1C[C@@H]2C[C@H]([C@H]1C)C2(C)C.CN(C)CCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50B2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499897 | |
Record name | PUBCHEM_12482036 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80499897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68297-74-5 | |
Record name | PUBCHEM_12482036 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80499897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-Isopinocampheylborane TMEDA Complex | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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